

mass spectrometry fragmentation pattern of 5-benzhydryl-1H-pyrazole

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Compound of Interest

Compound Name: 5-benzhydryl-1H-pyrazole

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An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 5-Benzhydryl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-benzhydryl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzhydryl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings. This guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **5-benzhydryl-1H-pyrazole**. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, namely the benzhydryl group and the pyrazole ring.

Predicted Mass Spectrometry Data

The fragmentation of **5-benzhydryl-1H-pyrazole** is anticipated to be dominated by cleavages that lead to the formation of stable ions. The proposed major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. The molecular formula of **5-benzhydryl-1H-pyrazole** is $C_{16}H_{14}N_2$, with a molecular weight of approximately 234.29 g/mol.

m/z	Proposed Ion Structure	Proposed Neutral Loss	Notes
234	$[C_{16}H_{14}N_2]^{+\bullet}$	-	Molecular Ion ($M^{+\bullet}$)
233	$[C_{16}H_{13}N_2]^+$	H^\bullet	Loss of a hydrogen radical, common for aromatic/heterocyclic systems.
167	$[C_{13}H_{11}]^+$	$C_3H_3N_2^\bullet$	Base Peak. Benzylic cleavage leading to the highly stable diphenylmethyl (benzhydryl) cation.
165	$[C_{13}H_9]^+$	H_2	Loss of a hydrogen molecule from the benzhydryl cation.
91	$[C_7H_7]^+$	C_6H_4	Formation of the tropylium ion, a common fragment from benzyl-containing compounds.

Proposed Fragmentation Pathway

The electron ionization mass spectrum of **5-benzhydryl-1H-pyrazole** is expected to be characterized by several key fragmentation events. The initial ionization will form the molecular ion ($M^{+\bullet}$) at m/z 234. The most favorable fragmentation pathway involves the cleavage of the C-C bond between the pyrazole ring and the benzhydryl group. This benzylic cleavage results in the formation of the highly resonance-stabilized diphenylmethyl cation (benzhydryl cation) at m/z 167. This fragment is predicted to be the base peak in the spectrum due to its exceptional stability.

Further fragmentation of the benzhydryl cation can occur, leading to the formation of smaller, stable aromatic ions. The pyrazole ring itself is known to undergo characteristic fragmentation,

including the loss of molecular nitrogen (N_2) and hydrogen cyanide (HCN). However, in this molecule, the fragmentation is likely to be dominated by the facile formation of the benzhydryl cation.

Experimental Protocols

While a specific experimental spectrum for **5-benzhydryl-1H-pyrazole** is not available, a general protocol for obtaining an electron ionization mass spectrum of a solid pyrazole derivative is provided below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of **5-benzhydryl-1H-pyrazole** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.
- Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.

Gas Chromatography (GC) Conditions:

- Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Inlet Temperature: 250 $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 100 $^{\circ}$ C, hold for 1 minute, then ramp to 300 $^{\circ}$ C at a rate of 20 $^{\circ}$ C/min, and hold for 5 minutes.

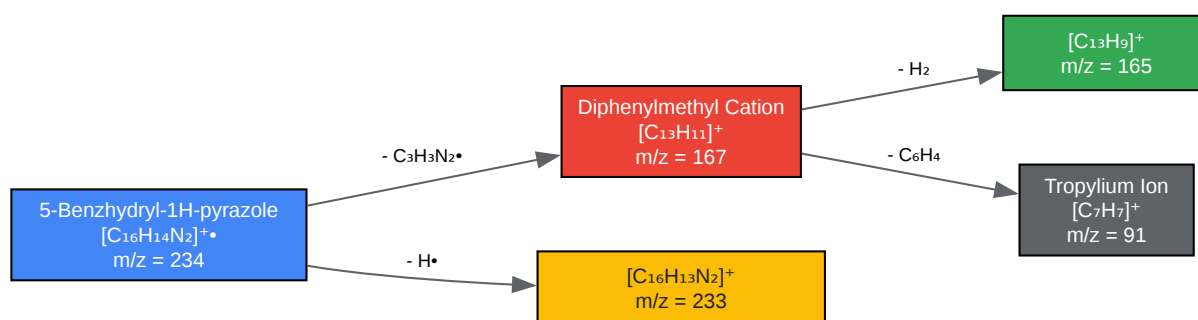
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 $^{\circ}$ C.

- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of **5-benzhydryl-1H-pyrazole** under electron ionization.



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Caption: Proposed EI fragmentation pathway of **5-benzhydryl-1H-pyrazole**.

This guide provides a foundational understanding of the likely mass spectrometric behavior of **5-benzhydryl-1H-pyrazole**. Experimental verification is necessary to confirm the exact fragmentation pattern and relative abundances of the proposed ions.

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